molecular formula C11H22N2 B13946341 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 96131-19-0

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B13946341
CAS No.: 96131-19-0
M. Wt: 182.31 g/mol
InChI Key: FGZMZZHXJRBCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a chemical scaffold of significant interest in pharmaceutical research and development. The 3,8-diazabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, valued for its three-dimensional rigidity and ability to improve the physicochemical properties of drug candidates . This specific derivative, featuring butyl and methyl substituents, is designed as a versatile building block for constructing novel bioactive molecules. Compounds based on this diazabicyclooctane framework have demonstrated substantial research value due to their affinity for various central nervous system (CNS) targets . For instance, closely related analogues have been synthesized and evaluated for their binding affinity at dopamine D2 and serotonin 5-HT2A receptors, indicating potential applications in neuroscientific research . The scaffold's similarity to the 8-azabicyclo[3.2.1]octane motif found in tropane alkaloids further underscores its utility in the synthesis of compounds for neurological studies . From a synthetic chemistry perspective, the 3,8-diazabicyclo[3.2.1]octane structure can be efficiently constructed via 1,3-dipolar cycloaddition reactions, providing a robust route for its preparation and further functionalization . Researchers utilize this and related intermediates in the exploration of new therapeutic agents, particularly for disorders involving nicotinic acetylcholine receptors and other neurological targets. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

96131-19-0

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H22N2/c1-3-4-7-13-8-10-5-6-11(9-13)12(10)2/h10-11H,3-9H2,1-2H3

InChI Key

FGZMZZHXJRBCDF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CCC(C1)N2C

Origin of Product

United States

Preparation Methods

Synthesis via 3-Oxidopyrazinium Cycloaddition

  • Step 1: Preparation of 3-Oxidopyrazinium Salt
    A 3-oxidopyrazinium salt bearing a suitable substituent (e.g., 4-methoxybenzyl) is prepared from pyrazinone derivatives.

  • Step 2: 1,3-Dipolar Cycloaddition
    The 3-oxidopyrazinium salt undergoes 1,3-dipolar cycloaddition with acrylate derivatives such as methyl or tert-butyl acrylate. This reaction forms the bicyclic 3,8-diazabicyclo[3.2.1]octane core with good regio- and stereoselectivity.

  • Step 3: Functional Group Modification
    Post-cycloaddition, nucleophilic substitution or reductive amination can be employed to introduce the butyl group at the nitrogen position 3 and methyl group at nitrogen position 8. This may involve alkylation using butyl halides and methylating agents under controlled conditions.

Reductive Amination and Hydrogenation Route

  • Step 1: Starting Material Preparation
    Begin with a suitable dibromo or diester precursor such as meso-2,5-dibromoadipate.

  • Step 2: Formation of Pyrrolidine Intermediate
    Conversion to a benzyl-substituted pyrrolidine dicarboxylate intermediate via nucleophilic substitution.

  • Step 3: Hydrogenolysis and Cyclization
    Catalytic hydrogenation using palladium on activated carbon (Pd/C) under hydrogen atmosphere removes benzyl protecting groups and promotes intramolecular cyclization to form the bicyclic amine.

  • Step 4: Alkylation
    Selective alkylation introduces the butyl and methyl substituents at the nitrogen atoms under basic conditions, often using alkyl halides and bases like sodium hydride or potassium carbonate.

Protecting Group Strategies

  • Use of tert-butoxycarbonyl (Boc) or 4-methoxybenzyl (PMB) protecting groups on nitrogen atoms facilitates selective functionalization and purification steps. Boc groups can be removed by trifluoroacetic acid treatment, while PMB groups improve solubility and NMR analysis.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
1,3-Dipolar Cycloaddition 3-Oxidopyrazinium + methyl/tert-butyl acrylate, RT 51–73 High regioselectivity, scalable
Catalytic Hydrogenation Pd/C (10%), H2 (1 atm), ethanol, 18 h ~100 Used for debenzylation and reduction
Alkylation (N-substitution) Butyl halide, methylating agent, base (NaH, K2CO3) 70–85 Requires careful control for selectivity
Boc Deprotection Trifluoroacetic acid (TFA), room temperature >90 Mild conditions, clean removal

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to elucidate the mechanism of formation of 3,8-diazabicyclo[3.2.1]octane derivatives from 3-oxidopyrazinium salts. The process involves:

  • Initial 1,3-dipolar cycloaddition forming the bicyclic core.

  • Possible reversible skeletal rearrangements between 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.2]octane frameworks.

  • Subsequent ring closures to form lactone or lactam structures under certain conditions.

These findings confirm that the direct cycloaddition route is the primary synthetic pathway rather than alternative aza-Diels–Alder mechanisms.

Analytical Characterization Techniques

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
1,3-Dipolar Cycloaddition Cycloaddition of 3-oxidopyrazinium + acrylate Direct scaffold formation, good yields Requires preparation of oxidopyrazinium salts
Reductive Amination & Hydrogenation Cyclization from dibromo/dicarboxylate precursors Well-established, scalable Multi-step, requires careful control of stereochemistry
Catalytic Asymmetric Synthesis Chiral catalysis or desymmetrization Enantioselective, stereocontrolled More complex, catalyst cost
Alkylation Post-Cyclization N-alkylation with butyl/methyl halides Versatile substitution Possible over-alkylation or side reactions

Chemical Reactions Analysis

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The placement of alkyl or aryl groups at position 3 versus 8 significantly alters steric hindrance. For example, 3-benzyl derivatives exhibit enhanced µ-opioid receptor affinity compared to 8-substituted isomers due to better alignment with receptor pockets .
  • Synthetic Complexity : tert-Butyl carboxylates (e.g., Boc-protected derivatives) are preferred intermediates for selective functionalization, whereas benzyl groups require harsher deprotection conditions .
Physicochemical Properties
  • Thermal Stability: tert-Butoxycarbonyl derivatives (e.g., CAS 149771-44-8) demonstrate higher thermal stability (decomposition >200°C) compared to nitroso or amino derivatives, which degrade below 150°C .
Commercial and Industrial Relevance
  • Availability : 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS 17783-50-5) is commercially available at >99% purity for industrial-scale drug synthesis, priced competitively due to streamlined production protocols .
  • Regulatory Status : Compounds like 8-(N,N-diethylcarbamyl)-3-methyl derivatives are under preclinical evaluation as CNS agents, with strict adherence to REACH and ISO standards .

Biological Activity

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane, with the CAS number 96131-19-0, is a bicyclic compound that has garnered attention for its potential biological activities. Its molecular formula is C11H22N2C_{11}H_{22}N_{2} and it has a molecular weight of approximately 182.31 g/mol. This compound belongs to a class of diazabicyclo compounds which are being explored for various pharmacological applications.

Basic Characteristics

PropertyValue
Molecular FormulaC11H22N2
Molecular Weight182.306 g/mol
CAS Number96131-19-0
  • LogP : 1.44070 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 6.48 Ų (suggesting potential for membrane permeability)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related diazabicyclo compounds have shown them to act as effective inhibitors against various bacterial strains, including multidrug-resistant organisms.

  • Mechanism of Action : The mechanism often involves inhibition of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This action allows other antibiotics to remain effective against resistant strains.
  • Case Study : A study published in MDPI highlighted the efficacy of certain diazabicyclo derivatives against Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values significantly lower than those for conventional antibiotics .

Neuropharmacological Effects

Preliminary research suggests that this compound may have neuropharmacological effects:

  • Potential as a Neuroprotective Agent : Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
  • Behavioral Studies : In animal models, these compounds have shown promise in reducing anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Toxicity Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds:

  • Acute Toxicity : Initial studies suggest low acute toxicity levels in rodent models; however, comprehensive toxicological evaluations are necessary to establish safety thresholds.

Recent Investigations

  • Antimicrobial Efficacy : In a comparative study, derivatives of diazabicyclo compounds demonstrated potent activity against resistant bacterial strains with IC50 values ranging from 0.10 µM to 0.12 µM .
  • Neuroprotective Studies : Research has indicated that certain structural modifications can enhance neuroprotective properties, making them candidates for further development in neurodegenerative disease treatments.

Summary of Findings

The biological activity of this compound is characterized by its antimicrobial properties and potential neuropharmacological effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Q & A

Q. What are the key synthetic routes for 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane?

The synthesis of this compound often involves radical cyclization and substitution reactions. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for bicyclic intermediates . Additionally, substitution at the 8-position of the azabicyclo scaffold (e.g., with alkyl or aryl groups) can be optimized via nucleophilic displacement or coupling reactions. Computational reaction path searches (e.g., quantum chemical methods) are recommended to predict optimal synthetic pathways .

Q. How can the molecular structure and purity of this compound be characterized?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the bicyclic framework and substituent positions. For example, methyl and butyl groups exhibit distinct splitting patterns in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C9_{9}H19_{19}N3_3 for related analogs) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>95%) and resolves diastereomers .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Optimize transitions for the parent ion (e.g., m/z 169 → fragment ions) .
  • Calibration Standards : Prepare stock solutions in methanol or DMSO and validate linearity (R2^2 > 0.99) across physiological concentration ranges (1–1000 ng/mL) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 8-positions affect selectivity for neurotransmitter transporters (DAT/SERT/NET)?

  • Substituent Effects : Bulky groups at the 8-position (e.g., benzyl) enhance DAT selectivity, while polar groups (e.g., hydroxyl) favor SERT/NET binding. For example, BIMU analogs show partial agonism at SERT with EC50_{50} values < 100 nM .
  • Stereochemistry : The endo vs. exo configuration of substituents significantly impacts transporter affinity. Rigid ethylidenyl derivatives exhibit stereoselective DAT inhibition (e.g., 10-fold difference in Ki_i between enantiomers) .

Q. Table 1: Selectivity Profiles of Analogous Compounds

CompoundDAT *Ki_i (nM)SERT *Ki_i (nM)NET *Ki_i (nM)
BIMU 1 (8-methyl)12045320
PR04.MZ (fluoroalkyl)18420890
LBT999 (vinyl)25310650
Data adapted from

Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?

  • Quantum Chemical Calculations : Predict logP (lipophilicity) and pKa using software like Gaussian or ORCA. For example, introducing fluorine at the 8-position reduces logP by 0.5 units, improving aqueous solubility .
  • Molecular Dynamics (MD) : Simulate binding to transporter models (e.g., DAT homology structures) to optimize steric and electronic complementarity .

Q. What strategies resolve contradictions in activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 expressing human DAT/SERT/NET) and buffer conditions (e.g., 37°C, pH 7.4) .
  • Metabolite Screening : Test for oxidative metabolites (e.g., N-dealkylation) that may interfere with activity assays. LC-MS/MS can identify major metabolites .

Q. How does salt formation (e.g., dihydrochloride) influence solubility and bioactivity?

  • Salt Screening : Prepare hydrochloride salts via HCl gas titration in diethyl ether. The dihydrochloride form (e.g., CAS 52407-92-8) increases aqueous solubility by >50-fold compared to the free base .
  • In Vitro Testing : Compare IC50_{50} values of free base vs. salts in transporter assays. Salts may enhance membrane permeability but reduce intrinsic activity due to ionization .

Q. What experimental designs are optimal for evaluating in vivo efficacy?

  • Factorial Design : Use a 2k^k design to test dose (low/high), route (IV/oral), and formulation (solution/suspension). For example, a 23^3 design identifies synergistic effects on bioavailability .
  • Pharmacokinetic Parameters : Measure Cmax_{max}, Tmax_{max}, and AUC in rodent models. Microdialysis can assess brain penetration (e.g., striatal DAT occupancy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.